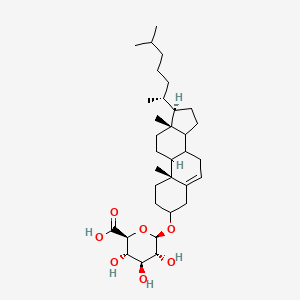
Cholesterol beta-d-glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cholesterol beta-D-glucoside, also known as cholesteryl beta-D-glucopyranoside, is a lipid mediator that plays a significant role in various biological processes. It is a glycosylated form of cholesterol, where a glucose molecule is attached to the cholesterol backbone. This compound is known for its involvement in heat stress responses in animals and has shown potential anti-ulcer effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cholesterol beta-D-glucoside typically involves a multi-step process. One novel method starts with disaccharides, where the hydroxy groups of the starting material sucrose are protected using benzyl ethers. After acidic hydrolysis, the obtained pyranosyl moiety is transformed into its trichloroacetimidate derivative. The glycosidic bond formation with cholesterol is then performed, followed by catalytic transfer hydrogenation to remove the protecting groups, yielding the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the described synthetic route can be adapted for large-scale production, considering the availability of starting materials and the efficiency of the reaction steps.
Análisis De Reacciones Químicas
Types of Reactions: Cholesterol beta-D-glucoside undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. The enzyme steryl-beta-glucosidase catalyzes the hydrolysis of cholesteryl-beta-D-glucoside to produce D-glucose and cholesterol .
Common Reagents and Conditions:
Hydrolysis: Catalyzed by steryl-beta-glucosidase in the presence of water.
Oxidation: Can be oxidized by oxygenases, particularly from the cytochrome P450 family.
Major Products:
Aplicaciones Científicas De Investigación
Cholesterol beta-D-glucoside has several scientific research applications:
Mecanismo De Acción
Cholesterol beta-D-glucoside exerts its effects through various molecular targets and pathways. It acts as a lipid mediator in heat stress responses by interacting with specific receptors. In the brain, it is involved in the development from embryo to adult and may play a role in neurodegenerative disorders . The exact molecular mechanisms are still under investigation, but it is known to influence membrane functions and fluidity .
Comparación Con Compuestos Similares
Cholesterol beta-D-glucoside can be compared with other similar compounds such as:
Cholesterol alpha-D-glucoside: Another glycosylated form of cholesterol with a different glucose attachment.
Beta-sitosterol beta-D-glucoside: A plant sterol glucoside with similar structural features but different biological functions.
Uniqueness: this compound is unique due to its specific role in heat stress responses and potential therapeutic effects in neurodegenerative disorders . Its glycosylated form allows it to interact differently with biological membranes compared to free cholesterol.
Propiedades
Fórmula molecular |
C33H54O7 |
|---|---|
Peso molecular |
562.8 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-6-[[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C33H54O7/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(13-15-32(20,4)25(22)14-16-33(23,24)5)39-31-28(36)26(34)27(35)29(40-31)30(37)38/h9,18-19,21-29,31,34-36H,6-8,10-17H2,1-5H3,(H,37,38)/t19-,21?,22?,23-,24?,25?,26+,27+,28-,29+,31-,32+,33-/m1/s1 |
Clave InChI |
IJLBJBCDNYOWPJ-POWTZJBQSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



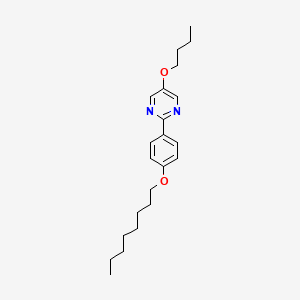
![4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2,6-dimethoxyphenol](/img/structure/B13823019.png)


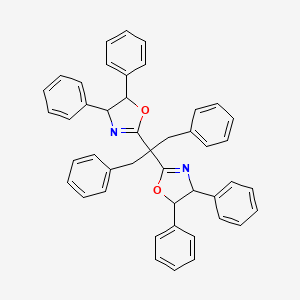
![[(2Z)-5,5-dichloro-2-methylpenta-2,4-dienyl] N-cyano-N'-phenylcarbamimidothioate](/img/structure/B13823045.png)
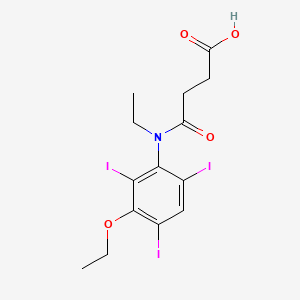
![N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide](/img/structure/B13823062.png)
![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13823068.png)
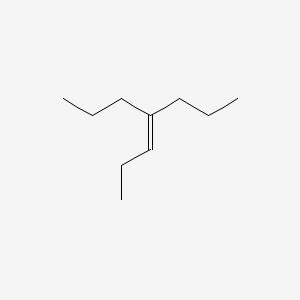
![(5E)-5-{(2Z)-2-[3-(2-hydroxyethyl)naphtho[2,1-d][1,3]thiazol-2(3H)-ylidene]ethylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B13823075.png)
![{4-[2-(biphenyl-4-yl)-4-phenyl-1H-imidazol-5-yl]phenyl}(phenyl)methanone](/img/structure/B13823078.png)
![1H-Indeno[5,6-C][1,2]oxazole](/img/structure/B13823083.png)
